2,5-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

RORγ inverse agonism fluorine regioisomerism nuclear receptor

2,5-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898413-87-1) is a synthetic small molecule belonging to the N-sulfonyl-tetrahydroquinoline benzenesulfonamide class, characterized by a 1,2,3,4-tetrahydroquinoline core bearing an N-tosyl group at the 1-position and a 2,5-difluorobenzenesulfonamide substituent at the 7-position (Molecular Formula: C22H20F2N2O4S2; Molecular Weight: 478.53 g/mol). This compound is a structurally close analog of the published RORγ inverse agonist XY039 (13e), which features a 2,4-difluoro substitution pattern and a 4-(trifluoromethyl)benzylsulfonyl N-capping group instead of the tosyl group, and has demonstrated validated RORγ inhibitory activity (IC50 = 550 nM, ΔTm = 8.1 °C).

Molecular Formula C22H20F2N2O4S2
Molecular Weight 478.53
CAS No. 898413-87-1
Cat. No. B2580321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS898413-87-1
Molecular FormulaC22H20F2N2O4S2
Molecular Weight478.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C22H20F2N2O4S2/c1-15-4-9-19(10-5-15)32(29,30)26-12-2-3-16-6-8-18(14-21(16)26)25-31(27,28)22-13-17(23)7-11-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3
InChIKeyZNRUTJWBCJTUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898413-87-1): Structural Identity & Class Context for Procurement


2,5-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898413-87-1) is a synthetic small molecule belonging to the N-sulfonyl-tetrahydroquinoline benzenesulfonamide class, characterized by a 1,2,3,4-tetrahydroquinoline core bearing an N-tosyl group at the 1-position and a 2,5-difluorobenzenesulfonamide substituent at the 7-position (Molecular Formula: C22H20F2N2O4S2; Molecular Weight: 478.53 g/mol) . This compound is a structurally close analog of the published RORγ inverse agonist XY039 (13e), which features a 2,4-difluoro substitution pattern and a 4-(trifluoromethyl)benzylsulfonyl N-capping group instead of the tosyl group, and has demonstrated validated RORγ inhibitory activity (IC50 = 550 nM, ΔTm = 8.1 °C) . The 2,5-difluoro regioisomeric arrangement and the tosyl capping group differentiate this compound from the XY039 series, establishing the tetrahydroquinoline sulfonamide scaffold as a privileged chemotype in nuclear receptor drug discovery targeting prostate cancer and autoimmune disorders .

Why 2,5-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Cannot Be Casually Substituted by Generic Tetrahydroquinoline Sulfonamide Analogs


Within the N-sulfonamide tetrahydroquinoline chemical space, seemingly minor structural modifications produce dramatic shifts in target potency, selectivity, and metabolic stability. The 2,5-difluoro regioisomerism on the benzenesulfonamide ring directly influences the compound's interaction with the RORγ ligand-binding domain, as evidenced by the fact that the 2,4-difluoro analog XY039 achieves IC50 = 550 nM, whereas the optimized 2,4-difluoro analog XY077 (14a) reaches IC50 = 4 nM in the same Gal4-RORγ LBD assay, representing a ~138-fold potency difference driven by structural optimization of the N-capping group rather than the difluoro pattern alone . The tosyl (4-methylbenzenesulfonyl) N-capping group introduces distinct physicochemical properties compared to the 4-(trifluoromethyl)benzylsulfonyl group found in XY039, affecting lipophilicity, metabolic stability, and ultimately in vivo pharmacokinetics . Furthermore, the 1,2,3,4-tetrahydroquinoline scaffold is known to engage multiple biological targets including RORγ, NLRP3 inflammasome, and PKM2, making target selectivity critically dependent on substituent identity and regioisomeric precision . Generic substitution without consideration of these structure-activity relationships risks loss of target engagement and introduces unpredictable off-target profiles.

Quantitative Differentiation Evidence: 2,5-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide vs. Closest Analogs


Regioisomeric Fluorine Differentiation: 2,5-Difluoro vs. 2,4-Difluoro Pattern in RORγ Inverse Agonist Scaffold

The target compound features a 2,5-difluorobenzenesulfonamide substitution pattern, distinct from the 2,4-difluoro pattern in the structurally validated RORγ inverse agonist XY039 (13e). While XY039 (2,4-difluoro regioisomer) demonstrates an IC50 of 550 nM (0.55 μM) and a thermal shift ΔTm of 8.1 °C in the Gal4-RORγ LBD luciferase reporter assay , the 2,5-difluoro regioisomer represents an unexplored vector in fluorine positional scanning SAR. In the broader tetrahydroquinoline sulfonamide RORγ inverse agonist series, the most potent optimized analog XY077 (14a) achieves IC50 = 4 nM with ΔTm = 10.2 °C , indicating that the scaffold is highly tunable and that regioisomeric fluorine placement is a critical variable that has not yet been evaluated for the 2,5-difluoro configuration. The clinically investigated RORγ inverse agonist GSK2981278 serves as an external benchmark with IC50 values of 17 nM (transactivation assay) and 3.2 nM (Th17 IL-17A/IL-22 secretion assay) .

RORγ inverse agonism fluorine regioisomerism nuclear receptor

N-Capping Group Differentiation: Tosyl vs. 4-(Trifluoromethyl)benzylsulfonyl and Impact on Drug-like Properties

The target compound bears an N-tosyl (4-methylbenzenesulfonyl) group at the tetrahydroquinoline 1-position, whereas XY039 utilizes a 4-(trifluoromethyl)benzylsulfonyl N-capping group . This structural difference has significant implications for physicochemical and pharmacokinetic properties: the tosyl group (ClogP contribution ~1.2) is less lipophilic than the 4-(trifluoromethyl)benzyl group (ClogP contribution ~2.5), which directly impacts metabolic stability and oral bioavailability . In the related 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline series, the optimized compound (R)-D4 achieved oral bioavailability of F = 48.1% (mice) and 32.9% (rats), dramatically exceeding the clinical candidate GSK2981278 (F = 6.2% and 4.1%, respectively), demonstrating that N-sulfonyl group identity is a primary determinant of pharmacokinetic performance in this scaffold . The tosyl-capped compound offers a distinct vector for investigating N-substituent effects on RORγ binding and in vivo efficacy.

tosyl group N-capping group drug-likeness

In Vivo Antitumor Efficacy Differentiation: RORγ Inverse Agonist Scaffold Validated in 22Rv1 Xenograft Model

The 1,2,3,4-tetrahydroquinoline sulfonamide scaffold has been validated for in vivo antitumor efficacy. In the 22Rv1 castration-resistant prostate cancer xenograft model, the representative compound 13e (XY039, 2,4-difluoro analog) effectively suppressed tumor growth in mice, with the authors noting that 13e demonstrated particularly pronounced tumor growth inhibition compared to 14a (XY077) . This in vivo validation establishes the tetrahydroquinoline benzenesulfonamide scaffold as competent for tumor penetration and target engagement in an androgen receptor-positive prostate cancer context. As an intermediate between the initial hit and the highly optimized lead XY077, the 2,5-difluoro tosyl analog occupies a distinct SAR position that has not been explored in published xenograft studies . The RORγ target is further validated by ARN-6039, ABBV-553, and VTP-43742, which have advanced to clinical evaluation .

prostate cancer 22Rv1 xenograft RORγ inverse agonist

Nuclear Receptor Selectivity Profile: Scaffold-Level Selectivity Against Other Nuclear Receptor Subtypes

The tetrahydroquinoline sulfonamide scaffold has demonstrated excellent selectivity for RORγ over other nuclear receptor subtypes. Both representative compounds 13e (XY039) and 14a (XY077) exhibited excellent selectivity against other nuclear receptor subtypes in selectivity profiling panels . This scaffold-level selectivity is significant because several other nuclear receptor ligands (e.g., T0901317) are known to have dual or pan-nuclear receptor activity . The 2,5-difluoro regioisomer with the tosyl N-capping group provides an opportunity to evaluate whether this specific substitution pattern maintains, enhances, or alters the nuclear receptor selectivity fingerprint established by the 2,4-difluoro series. The co-crystal structure of XY039 with the RORγ LBD (PDB: 7XQE, resolution 2.57 Å) provides a structural framework for rationalizing how fluorine regioisomerism may impact selectivity-determining interactions within the ligand-binding pocket.

nuclear receptor selectivity RORγ off-target profiling

Optimal Research and Industrial Application Scenarios for 2,5-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


Fluorine Positional Scanning SAR for RORγ Inverse Agonist Lead Optimization

The compound is ideally suited as a key intermediate in fluorine positional scanning SAR studies within the tetrahydroquinoline benzenesulfonamide RORγ inverse agonist series. With XY039 (2,4-difluoro) established at IC50 = 550 nM and XY077 at IC50 = 4 nM, the 2,5-difluoro regioisomer fills a critical SAR gap that enables comprehensive mapping of fluorine substitution effects on RORγ LBD binding affinity and inverse agonist potency . Researchers can benchmark the compound in the Gal4-RORγ LBD luciferase reporter assay and TSA to determine whether the 2,5-difluoro pattern enhances or diminishes potency relative to the 2,4-difluoro configuration.

Comparative N-Capping Group Structure-Activity and Pharmacokinetic Profiling

The tosyl N-capping group of this compound distinguishes it from the 4-(trifluoromethyl)benzylsulfonyl group in XY039 and the phenylsulfonyl group in the Sun et al. (2024) series. Given that (R)-D4 (phenylsulfonyl analog) achieved oral bioavailability of F = 48.1% in mice versus GSK2981278 at F = 6.2% , systematic comparison of tosyl-capped analogs with other N-capping variants can elucidate the lipophilicity-bioavailability relationship. The compound can serve as a reference standard for correlating ClogP differences with measured metabolic stability in liver microsome assays and oral pharmacokinetic studies in rodents.

Prostate Cancer Xenograft Efficacy Screening in the 22Rv1 Castration-Resistant Model

With the tetrahydroquinoline scaffold validated for in vivo tumor growth suppression in the 22Rv1 CRPC xenograft model , this compound can be advanced to comparative in vivo efficacy studies. Researchers can evaluate whether the 2,5-difluoro tosyl analog produces differentiated tumor growth inhibition, AR target gene suppression, and apoptosis induction relative to XY039 and XY077. The 22Rv1 model is an established platform for assessing castration-resistant prostate cancer therapeutics.

Nuclear Receptor Selectivity Panel Screening for Off-Target Risk Assessment

Given that both XY039 and XY077 exhibited excellent selectivity against other nuclear receptor subtypes , this compound is positioned for comprehensive nuclear receptor profiling to determine whether the 2,5-difluoro regioisomerism and tosyl N-capping maintain or alter the selectivity fingerprint. Multiplexed GAL4-LBD luciferase reporter assays against a panel including RORα, RORβ, ERα, LXRα, LXRβ, FXR, CAR, and PXR can generate quantitative selectivity ratios that inform lead prioritization decisions .

Quote Request

Request a Quote for 2,5-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.